1H-Furo[3,2-E]indazole is a heterocyclic compound characterized by a fused ring system that combines a furan ring and an indazole moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry. The compound's molecular formula is , and its molecular weight is approximately 158.16 g/mol .
1H-Furo[3,2-E]indazole belongs to the class of indazole derivatives, which are known for their diverse biological activities. Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their pharmacological properties, including anti-inflammatory and anticancer activities . The compound can be synthesized through various chemical methods, which are explored in detail in subsequent sections.
The synthesis of 1H-Furo[3,2-E]indazole typically involves cyclization reactions. One common method is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material. This method often employs transition metal catalysis to enhance yield and selectivity. For example, palladium-catalyzed reactions have been successfully utilized to synthesize indazole derivatives from various substrates .
A notable synthesis route involves the use of palladium(0) catalysts in a reaction with aryl boronic acids under basic conditions, allowing for the formation of substituted indazoles with high yields. The reaction conditions often include solvents such as dimethylformamide or ethanol, and temperatures ranging from room temperature to reflux conditions .
The molecular structure of 1H-Furo[3,2-E]indazole features a fused ring system where the furan ring is connected to the indazole core. The structural representation can be described using its InChI key (YPUOWCKEJMCCGB-UHFFFAOYSA-N) and canonical SMILES notation (C1=CC2=C(C3=C1C=CO3)NN=C2) .
The crystal structure analysis reveals bond lengths and angles typical for heterocyclic compounds, consistent with theoretical predictions for such fused systems. The compound exhibits tautomeric forms, which can influence its reactivity and interactions with biological targets.
1H-Furo[3,2-E]indazole undergoes several chemical reactions typical for heterocyclic compounds:
The major products formed depend on the specific conditions applied during these reactions, influencing the development of derivatives with enhanced biological activity .
The mechanism of action for 1H-Furo[3,2-E]indazole involves its interaction with specific molecular targets within biological systems. Research has indicated that this compound can inhibit certain kinases involved in critical signaling pathways within cells. These interactions can lead to alterations in cell proliferation and apoptosis, making it a candidate for further investigation in drug development against various diseases, including cancer .
1H-Furo[3,2-E]indazole exhibits several notable physical properties:
Chemical properties include:
These properties make 1H-Furo[3,2-E]indazole suitable for various applications in research settings .
1H-Furo[3,2-E]indazole has a wide range of applications in scientific research:
Research continues to explore the full potential of this compound in various domains, highlighting its versatility as both a synthetic intermediate and a bioactive molecule .
The 1H-furo[3,2-e]indazole system exhibits complex tautomeric behavior inherent to the indazole core, where the proton can reside at N1 or N2 positions, forming 1H- or 2H-tautomers, respectively. Theoretical and experimental studies confirm the overwhelming thermodynamic preference for the 1H-tautomer, with energy differentials of 9.6–15.1 kJ/mol compared to the 2H-form across gas-phase and solvent environments [4]. This stability arises from superior aromaticity retention in the fused benzene ring and reduced steric strain. The tautomeric equilibrium is further influenced by solvent effects, though computational analyses indicate water or formic acid environments do not reverse this preference [4] [8].
Conformational dynamics significantly impact biological interactions. Nuclear magnetic resonance (NMR) studies of substituted derivatives reveal restricted rotation around the C–N bond in acetamido-functionalized indazoles, resulting in distinct E- and Z-conformers observable at ambient temperatures. Nuclear quadrupole resonance (NQR) spectroscopy solid-state analyses provide direct evidence of hydrogen-bonding patterns that stabilize specific conformers in crystalline lattices [4]. Molecular dynamics simulations indicate that N1-alkylation – a common modification in bioactive derivatives – locks the furoindazole system in the 1H-form while introducing steric constraints that affect ligand-receptor binding pose. This conformational restriction lowers the entropic penalty during target binding, enhancing affinity for receptors like 5-HT2C [2] [6].
Table 1: Tautomeric Properties of Indazole Derivatives
Tautomer | Relative Energy (kJ/mol) | Dominant Environment | Key Stabilizing Factors |
---|---|---|---|
1H-Furo[3,2-e]indazole | 0.0 (reference) | All phases | Aromaticity preservation, minimized steric strain |
2H-Furo[3,2-e]indazole | +9.6 to +15.1 | Rare/transient states | Solvent stabilization (limited) |
3H-Tautomer | Not observed | Synthetic derivatives only | Requires C3 substitution |
Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal distinct electronic properties critical for bioactivity. The furo[3,2-e] fusion creates an electron-rich system, with highest occupied molecular orbital (HOMO) density localized across the fused furan oxygen and adjacent indazole carbons (–0.32 e⁻ affinity), facilitating interactions with electron-deficient receptor residues. Molecular electrostatic potential (MEP) maps demonstrate a strong negative potential region near the furanyl oxygen (–42 kcal/mol), functioning as a hydrogen-bond acceptor site [5] [6]. This feature is exploited in kinase inhibitors where the oxygen coordinates with backbone NH groups in the hinge region of VEGFR-2 (e.g., Cys919) [6].
Steric effects profoundly influence binding. Comparative molecular mechanics (MMFF94) simulations show the planar fused system permits deep burial within hydrophobic enzyme pockets. However, substitutions at C3 or N1 create steric clashes in restricted binding sites. Conformational restriction strategies – such as incorporating the N1 atom into urea functionalities – enhance selectivity for kinases like VEGFR-2 by stabilizing the DFG-out conformation. Simulations indicate rigidified derivatives exhibit 12-fold lower binding energy (–48.2 kJ/mol) compared to flexible analogs due to reduced conformational entropy loss upon binding [6]. Dynamics simulations further reveal that benzyl substitution at N1 (as in 2-benzyl-1H-furo[3,2-g]indazol-7-one) induces a 15° out-of-plane twist, reducing π-stacking efficiency with Phe1047 in VEGFR-2 by 40% [6] [9].
Table 2: Computational Analysis of 1H-Furo[3,2-e]indazole Interactions in Kinase Binding
Interaction Type | Target Residue | Energy Contribution (kJ/mol) | Role in Selectivity |
---|---|---|---|
Furan O–Hinge H-bond | VEGFR-2 Cys919 | –22.8 | Anchors scaffold in ATP-binding site |
π–π Stacking | VEGFR-2 Phe1047 | –18.3 | Enhanced in planar conformers |
Back Pocket Hydrophobic | DFG-out cavity | –31.4 | Exploited by rigidified N1-urea derivatives |
Cation–π Interaction | Lys868 | –15.2 | Requires precise aromatic ring positioning |
The furoindazole scaffold demonstrates distinct advantages over bioisosteric heterocycles in medicinal chemistry. Relative to the indole pharmacophore in serotonin receptor agonists like Ro60-0175, 1H-furo[3,2-e]indazole exhibits a 30-fold enhanced binding affinity (Ki = 0.89 nM vs. 27 nM) for 5-HT2C receptors when incorporated in agonists such as YM348. This arises from the furan oxygen's hydrogen-bonding capacity – absent in indole – and slightly reduced electron density at C3, which strengthens dipole interactions with Asp134 in the orthosteric pocket [2] [8]. Kinase inhibitor optimization reveals further differentiation: furo[3,2-e]indazole-based inhibitors achieve IC50 values of 5.4–7.0 nM against VEGFR-2, outperforming analogous imidazo[4,5-b]pyridines by 8-fold due to superior shape complementarity within the hydrophobic back pocket [6].
Planarity comparisons highlight key differences. Furo[3,2-e]indazole exhibits near-perfect coplanarity (inter-ring dihedral <5°), contrasting with the 12–18° dihedral in biphenyl-based kinase inhibitors. This planarity enables optimal π-stacking with tyrosine kinase gatekeeper residues (e.g., Phe916 in VEGFR-2). However, benzannulation reduces aqueous solubility (calculated logP = 2.81) compared to monocyclic pyrazoles (logP = 1.92), posing formulation challenges. The scaffold's metabolic resistance against CYP3A4 oxidation exceeds that of indole derivatives due to reduced electron density at fusion carbons, as quantified by time-dependent inhibition assays (IC50 shift < 1.5-fold vs. >3.0-fold for indoles) [6] [8].
Table 3: Structural and Bioactivity Comparison with Key Bioisosteres
Parameter | 1H-Furo[3,2-e]indazole | Indole | Imidazo[4,5-b]pyridine | Benzofuran |
---|---|---|---|---|
5-HT2C Ki (nM) | 0.89 | 27 | Not reported | 112 |
VEGFR-2 IC50 (nM) | 5.4 | Inactive | 43.2 | 89.7 |
Planarity (Inter-ring dihedral) | <5° | <5° | 8° | <5° |
cLogP | 2.81 | 2.45 | 1.98 | 3.12 |
H-bond Acceptors | 3 | 1 | 3 | 2 |
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0